molecular formula C11H7ClN2 B8496548 5-chloro-1H-pyrrolo[2,3-f]quinoline

5-chloro-1H-pyrrolo[2,3-f]quinoline

Cat. No.: B8496548
M. Wt: 202.64 g/mol
InChI Key: NNVDSBHJSJUPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-pyrrolo[2,3-f]quinoline is a synthetically valuable heterocyclic compound belonging to the pyrroloquinoline family. This structure serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Researchers utilize this core scaffold for the design and synthesis of novel bioactive molecules. Related pyrroloquinoline derivatives have demonstrated significant potential in various therapeutic areas, with recent studies highlighting their application in developing agents against infectious diseases like visceral leishmaniasis and as investigational antiproliferative compounds . The presence of both chlorine and nitrogen-rich heterocycles makes it a key intermediate for further functionalization through cross-coupling and other synthetic transformations. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[2,3-f]quinoline

InChI

InChI=1S/C11H7ClN2/c12-9-6-7-3-5-14-10(7)8-2-1-4-13-11(8)9/h1-6,14H

InChI Key

NNVDSBHJSJUPDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC(=C2N=C1)Cl)C=CN3

Origin of Product

United States

Synthetic Strategies and Methodologies for 1h Pyrrolo 2,3 F Quinoline and Its Derivatives

Classical and Established Synthetic Approaches to Pyrroloquinoline Systems

Traditional methods for synthesizing fused heterocyclic systems like pyrroloquinolines often rely on building one ring onto another pre-formed ring. The Skraup and Fischer syntheses are cornerstone examples of this approach, providing reliable, albeit sometimes harsh, routes to the quinoline (B57606) and pyrrole (B145914) moieties, respectively.

Application of Skraup Construction in Quinoline Precursor Synthesis

The Skraup synthesis, first reported in 1880, is a fundamental method for constructing the quinoline ring system. iipseries.org The reaction typically involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. iipseries.orguop.edu.pk The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk This is followed by the conjugate addition of the aromatic amine to acrolein, acid-catalyzed cyclization, and finally, oxidation to yield the aromatic quinoline ring. uop.edu.pk

While the reaction can be vigorous, modifications have been developed to improve control and yield. uop.edu.pkresearchgate.net For instance, the use of inorganic oxidizing agents like arsenic oxide can lessen the formation of tarry byproducts. scispace.com In the context of 1H-pyrrolo[2,3-f]quinoline synthesis, the Skraup reaction is instrumental in preparing the necessary quinoline precursor. A plausible strategy involves using a substituted aniline (B41778), such as a phenylenediamine or nitroaniline, as the starting material. This ensures that after the quinoline ring is formed, a functional group (amino or nitro) is correctly positioned for the subsequent construction of the fused pyrrole ring.

Table 1: General Skraup Synthesis

Reactants Reagents & Conditions Product Key Steps

Utilization of Fischer Indole (B1671886) Synthesis for Pyrroloquinoline Framework Construction

The Fischer indole synthesis is a classic and versatile method for forming a pyrrole ring, which is the indole nucleus. This reaction is directly applicable to the construction of the 1H-pyrrolo[2,3-f]quinoline framework by forming the pyrrole ring onto a pre-existing, suitably functionalized quinoline. nih.gov The synthesis involves the reaction of a quinoline-derived hydrazine (B178648) with an aldehyde or ketone under acidic conditions. nih.govcapes.gov.br

This approach has been successfully used to prepare 2-substituted 1H-pyrrolo[2,3-f]quinoline derivatives that show a structural relationship with the natural alkaloid ellipticine. nih.gov The key intermediate for this synthesis is a hydrazino-quinoline, which undergoes condensation with a carbonyl compound to form a hydrazone. This hydrazone then rearranges under thermal or acidic conditions, followed by the elimination of ammonia, to yield the final fused pyrroloquinoline product. This method is particularly valuable for introducing substituents at the 2-position of the pyrrole ring. nih.gov

Table 2: Fischer Indole Synthesis for Pyrroloquinoline Construction

Step Description Reactants Intermediate/Product
1 Formation of Hydrazone Hydrazino-quinoline, Aldehyde/Ketone Quinolinylhydrazone

| 2 | Rearrangement & Cyclization | Quinolinylhydrazone | 1H-Pyrrolo[2,3-f]quinoline |

Modern and Efficient Synthetic Routes for the 1H-Pyrrolo[2,3-f]quinoline Scaffold

Contemporary organic synthesis prioritizes efficiency, atom economy, and the ability to generate molecular diversity. For the 1H-pyrrolo[2,3-f]quinoline scaffold, modern methods like Vicarious Nucleophilic Substitution, catalytic hydrogenation for functional group manipulation, and multi-component reactions represent significant advances over classical techniques.

Vicarious Nucleophilic Substitution (VNS) Methodologies for Pyrroloquinoline Formation

Vicarious Nucleophilic Substitution (VNS) is a powerful modern method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This reaction allows for the substitution of a hydrogen atom by a nucleophile, typically a carbanion stabilized by an electron-withdrawing group and also bearing a leaving group. wikipedia.org

VNS is particularly effective for nitro-substituted aromatic compounds. organic-chemistry.org In the synthesis of pyrroloquinolines, VNS can be applied to a nitroquinoline precursor. For example, 5-, 6-, and 8-nitroquinolines react efficiently, with substitution occurring at the ortho or para positions relative to the nitro group. kuleuven.be A carbanion, such as that derived from chloromethyl phenyl sulfone, can introduce a functionalized side chain. This side chain can then be chemically transformed and cyclized in subsequent steps to form the fused pyrrole ring, providing a strategic route to the target scaffold. The reaction requires a strong base to generate the carbanion and facilitate the elimination step. organic-chemistry.org

Catalytic Hydrogenation for Cyclization and Ring System Derivatization

Catalytic hydrogenation is a versatile and widely used reduction method in organic synthesis. youtube.com In the context of pyrroloquinoline synthesis, its primary role is often the reduction of a nitro group to an amine. This transformation is crucial in strategies where a nitroquinoline is used as a precursor. The resulting aminoquinoline is a key intermediate for various pyrrole ring-forming cyclization reactions.

Furthermore, catalytic hydrogenation can be used to modify the quinoline ring system itself. Using catalysts like palladium on a nitrogen-doped carbon support (Pd/CN), the pyridine (B92270) part of the quinoline ring can be selectively reduced to afford 1,2,3,4-tetrahydroquinolines. rsc.org This derivatization can be useful for creating analogues with different three-dimensional structures and properties. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions determines the extent of reduction, allowing for either selective hydrogenation of specific functional groups or full saturation of the heterocyclic ring. uop.edu.pkyoutube.com

Table 3: Catalytic Hydrogenation in Pyrroloquinoline Synthesis

Application Substrate Catalyst/Conditions Product
Nitro Group Reduction Nitroquinoline H₂, Pd/C or PtO₂ Aminoquinoline
Ring Saturation Quinoline H₂, Pd/CN, 50°C, 20 bar H₂ 1,2,3,4-Tetrahydroquinoline rsc.org

| Full Saturation | Quinoline | H₂, Platinum catalyst | Decahydroquinoline uop.edu.pk |

Multi-Component Reactions: Ugi Four-Component Reaction (Ugi-4CR) in Pyrroloquinoline Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org

This reaction has been ingeniously adapted for the synthesis of pyrroloquinoline systems through a tandem, one-pot, two-step process. researchgate.net For example, functionalized 1H-pyrrolo[2,3-b]quinolines have been synthesized starting with a 2-chloroquinoline-3-carbaldehyde, an amine, acetic acid, and an isocyanide. researchgate.net The initial Ugi reaction forms a complex amide intermediate, which, without isolation, undergoes a subsequent copper-catalyzed intramolecular C-N bond formation to yield the final, fused pyrroloquinoline product. researchgate.net This approach allows for the rapid assembly of structurally diverse pyrroloquinolines by simply varying the four starting components, making it a powerful tool for creating libraries of related compounds. nih.govrsc.org

Table 4: Ugi-4CR for Pyrroloquinoline Synthesis

Component 1 Component 2 Component 3 Component 4 Post-Ugi Step Final Product

Metal-Catalyzed Cyclization Reactions in Pyrroloquinoline Synthesis

The formation of the tricyclic pyrroloquinoline framework is often achieved through cyclization reactions, with metal catalysis playing a pivotal role in promoting efficient and selective bond formation.

Copper-Catalyzed Intramolecular C–N Bond Coupling Reactions

Copper-catalyzed reactions are instrumental in the synthesis of pyrroloquinoline and its isomers. documentsdelivered.comnih.gov An intramolecular copper-catalyzed C(sp2)–H activation/C(sp2)–N bond formation reaction has been developed for the synthesis of pyrrolo[3,2-c]quinolinone derivatives. documentsdelivered.com This method, which proceeds under an oxygen atmosphere, provides an alternative route to complex tricyclic cores. documentsdelivered.com While this specific example illustrates the formation of a pyrrolo[3,2-c]quinolinone, the underlying principle of copper-catalyzed C-N bond formation is a valuable strategy in the synthesis of various pyrroloquinoline isomers. documentsdelivered.comrsc.orgrsc.org Further research has demonstrated the utility of ligand-free copper-catalyzed [3+2] cycloaddition reactions for the one-pot synthesis of pyrrolo[1,2-a]quinolines using ambient air as the terminal oxidant. nih.gov

Visible light-induced, copper-catalyzed C-N cross-couplings have also emerged as a powerful technique. This method allows for the coupling of racemic tertiary alkyl halides with amines to create fully substituted stereocenters with high enantioselectivity. nih.gov The reaction proceeds at low temperatures under blue light-emitting diode (LED) excitation, highlighting the potential of copper to act as both a photocatalyst and a source of asymmetric induction. nih.gov While not directly applied to the synthesis of the 5-chloro-1H-pyrrolo[2,3-f]quinoline core itself, this methodology is highly relevant for the subsequent derivatization and introduction of complex substituents.

Ruthenium-Pincer Complex Catalysis for C–N and C–C Bond Formation

Ruthenium-pincer complexes have proven to be robust and versatile catalysts for various organic transformations, including the formation of C-N and C-C bonds necessary for constructing heterocyclic systems like pyrroloquinolines. nih.govresearchgate.net These complexes are active in the hydrogenation of imines and can catalyze the reversible hydrogenation of phenanthridine. nih.gov Mechanistic studies, supported by DFT calculations, suggest that the hydrogenation of imines involves an outer-sphere stepwise hydrogen transfer to the C-N bond. nih.gov

The application of ruthenium complexes extends to photocatalytic processes as well. Ruthenium(II) complexes featuring pincer ligands with N-heterocyclic carbene (NHC) and pyridinol-derived rings have been developed for the selective reduction of carbon dioxide. rsc.org The versatility of ruthenium catalysis in forming key bonds makes it a significant area of interest for the synthesis of complex heterocyclic structures. acs.org

Regioselective Functionalization and Derivatization of the Pyrrolo[2,3-f]quinoline Core

Once the pyrrolo[2,3-f]quinoline scaffold is assembled, its further functionalization is crucial for tuning its properties. Regioselective reactions allow for the precise introduction of substituents at specific positions of the heterocyclic core.

Methodologies for Introducing Halogen Substituents, Including Chlorine at C5

The introduction of a halogen atom, particularly chlorine at the C5 position of the quinoline ring system, is a key step in the synthesis of this compound. Metal-free protocols have been established for the regioselective C5–H halogenation of 8-substituted quinoline derivatives. rsc.org These reactions can proceed under mild conditions, using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.org Another efficient and convenient method for the C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (NCS, NBS, and NIS) as the halogenating agents in water, without the need for metal catalysts or additional oxidants. rsc.org

For the related pyrrolo[1,2-a]quinoxaline (B1220188) system, regioselective bromination has been achieved. nih.gov For instance, C1-bromination can be accomplished using copper(II) bromide as the brominating agent with potassium persulfate as the oxidant, while C1-chlorination can be achieved with N-chlorosuccinimide (NCS) and catalytic amounts of DMSO. nih.gov

N-Alkylation and C-Substitution Strategies for Derivative Synthesis

The pyrrole and quinoline rings of the 1H-pyrrolo[2,3-f]quinoline system offer multiple sites for functionalization through N-alkylation and C-substitution. nih.govresearchgate.net Direct N-alkylation of the pyrrole nitrogen is a common strategy to introduce various substituents. For instance, in the synthesis of cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, N-alkylation of quinoline or isoquinoline (B145761) with para-substituted 2-bromoacetophenones is an initial key step. nih.gov

The Fischer indole synthesis has been employed for the preparation of 2-substituted 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives. nih.gov This classical method allows for the introduction of various groups at the C2 position of the pyrrole ring.

Synthesis of Pyrrolo[2,3-f]quinoline-Linked Conjugates and Metal Complexes as Prodrug Systems

The pyrrolo[2,3-f]quinoline scaffold can be incorporated into larger molecular architectures, such as conjugates and metal complexes, to develop prodrug systems. The synthesis of novel 3H-pyrrolo[3,2-f]quinoline derivatives has been achieved through a one-pot, three-component reaction of quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones. bohrium.com Some of these derivatives have been investigated as potential antiproliferative agents. bohrium.com The development of pyrrolo[2,3-c]quinoline-based compounds, including N-substituted 4-aminopyrroloquinolines, has been pursued for their potential biological activities. beilstein-journals.orgnih.govbeilstein-archives.org

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 F Quinoline Derivatives

Influence of Pyrrole-Quinoline Ring Condensation Pattern on Biological Activity

The manner in which the pyrrole (B145914) and quinoline (B57606) rings are fused significantly dictates the biological properties of the resulting molecule. The pyrrolo[2,3-f]quinoline scaffold is a key structural motif found in various biologically active compounds. nih.gov The condensation pattern creates a unique three-dimensional shape and electron distribution that is crucial for interaction with biological targets.

Different isomers, such as pyrrolo[3,2-f]quinolines and pyrrolo[2,3-c]quinolines, exhibit distinct biological profiles. nih.govsci-hub.se For instance, novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated as antiproliferative agents, demonstrating that the angular aromatic tricyclic system is a key determinant of their activity. nih.gov The comparison between different regioisomers has revealed that the positioning and conformational flexibility of side chains, which are directly influenced by the ring condensation pattern, modulate the compound's activity. nih.gov

The pyrrolo[2,3-c]quinoline skeleton is another important pharmacophore found in natural products with antimalarial and antibacterial activities. sci-hub.sebeilstein-journals.org The development of synthetic routes to these varied skeletons, such as the pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives, allows for a systematic exploration of how the condensation pattern impacts biological outcomes. nih.gov

Impact of Substitution Patterns on the Tricyclic Core’s Biological Profile

In the broader context of quinoline derivatives, the presence of electron-withdrawing groups like chlorine can influence the molecule's interaction with its biological target. For instance, in a series of quinoline-imidazole hybrids, the presence of a chlorine atom at the C-2 position led to a loss of antimalarial activity, highlighting the sensitivity of biological potency to the specific placement of halogen substituents. nih.gov Conversely, in other systems, halogenated pyrroles have been found to exhibit significant biological activities. nih.gov

The following table illustrates the impact of C5 substitution on the biological activity of a hypothetical series of pyrrolo[2,3-f]quinoline derivatives.

Compound C5-Substituent Biological Activity (IC50, µM)
1H15.2
2Cl2.5
3Br3.1
4F5.8
5CH310.7

This table is a hypothetical representation to illustrate the concept and is not based on specific experimental data from the provided search results.

Substituents at the C2 position of the 1H-pyrrolo[2,3-f]quinoline ring system have been shown to play a critical role in mediating receptor binding and cellular activity. Research has demonstrated that 2-substituted derivatives can form molecular complexes with DNA through intercalation, leading to the inhibition of DNA synthesis in tumor cells. nih.gov This interaction is a key mechanism for the observed antiproliferative activity of these compounds. nih.gov

Stereochemical and Conformational Effects on Biological Interactions

The three-dimensional arrangement of side chains attached to the pyrrolo[2,3-f]quinoline core is a critical factor governing their biological activity. The spatial orientation of these side chains dictates how the molecule can interact with the binding site of a biological target, such as an enzyme or receptor.

Studies on related quinazoline (B50416) derivatives have shown that the length and nature of a linker chain can significantly impact inhibitory activity. For instance, an optimal carbon chain length of four was identified for the highest dual inhibitory activity against certain kinases. mdpi.com This highlights the importance of the side chain's ability to position key functional groups correctly within the target's binding pocket.

Furthermore, the conformational freedom of side chains plays a crucial role. In a comparative analysis of pyrroloquinoline isomers, it was found that the modulation of activity was dictated by the position and conformational flexibility of the side-chain groups. nih.gov A more rigid or a more flexible side chain can lead to vastly different biological outcomes, emphasizing the need to consider stereochemical and conformational factors in drug design.

Comparative SAR Analysis Across Various Pyrroloquinoline Isomers and Analogues

A comparative analysis of the structure-activity relationships across different pyrroloquinoline isomers and their analogues provides valuable insights for the development of more potent and selective compounds. The fusion pattern of the pyrrole and quinoline rings, as seen in pyrrolo[2,3-f]-, pyrrolo[3,2-f]-, and pyrrolo[2,3-c]quinolines, results in distinct electronic and steric properties that influence their biological profiles. nih.govsci-hub.sebeilstein-journals.org

For instance, novel pyrrolo[3,2-f]quinoline derivatives have demonstrated significant antiproliferative properties, with their activity being modulated by the position and conformational freedom of side-chain groups when compared to other regioisomers. nih.gov Similarly, pyrroloquinoline quinone (PQQ) and its isomers exhibit different capabilities in catalyzing redox cycling, with PQQ itself being the most effective. nih.gov This underscores that even subtle changes in the isomeric form can lead to substantial differences in biological function. nih.gov

The following table provides a comparative overview of the general biological activities observed for different pyrroloquinoline isomers and related structures.

Isomer/Analogue General Biological Activities Noted in Research
Pyrrolo[2,3-f]quinolineAntiproliferative, DNA intercalation nih.gov
Pyrrolo[3,2-f]quinolineAntiproliferative, Topoisomerase II inhibition nih.gov
Pyrrolo[2,3-c]quinolineAntimalarial, Antibacterial sci-hub.sebeilstein-journals.org
Pyrroloquinoline quinone (PQQ)Redox-active cofactor nih.gov

This comparative approach allows medicinal chemists to understand the key structural features responsible for specific biological activities and to design new analogues with improved therapeutic potential.

Mechanistic Investigations of Biological Activities of Pyrrolo 2,3 F Quinoline Derivatives

Anticancer Activities and Underlying Molecular Mechanisms

Derivatives of the pyrrolo[2,3-f]quinoline core structure have demonstrated notable potential as anticancer agents. Their biological activity is attributed to a variety of mechanisms, including direct cytotoxic effects on cancer cells, induction of apoptosis, and interaction with crucial cellular components like DNA.

Cytotoxic Effects in Diverse Cancer Cell Lines (e.g., NSCLC, Ovarian Carcinoma, Breast Cancer, Leukemia)

While specific cytotoxic data for 5-chloro-1H-pyrrolo[2,3-f]quinoline is not extensively available in publicly accessible literature, research on related pyrroloquinoline and quinoline (B57606) derivatives showcases their potent antiproliferative effects across a range of cancer cell lines. For instance, certain pyrazolo[4,3-f]quinoline derivatives have been shown to exhibit significant growth inhibition in various cancer cell lines, including those of the colon, kidney, breast, and lung. mdpi.com One study on pyrazolo[4,3-f]quinoline derivatives reported 50% growth inhibition (GI50) values below 8 µM in cell lines such as ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). mdpi.com

Interactive Table: Cytotoxicity of Pyrazolo[4,3-f]quinoline Derivatives in Human Cancer Cell Lines

Compound ACHN (GI50, µM) HCT-15 (GI50, µM) MM231 (GI50, µM) NCI-H23 (GI50, µM) NUGC-3 (GI50, µM) PC-3 (GI50, µM)
1M < 8 < 8 < 8 < 8 < 8 < 8
2E < 8 < 8 < 8 < 8 < 8 < 8
2P < 8 < 8 < 8 < 8 < 8 < 8

(Data sourced from a study on pyrazolo[4,3-f]quinoline derivatives and may not be directly representative of this compound.) mdpi.com

Studies on other related heterocyclic systems, such as 5-chloro-indole-2-carboxamides, have also demonstrated potent anticancer activity. These compounds have been shown to be effective against various cancer cell lines, further highlighting the potential of chlorinated heterocyclic scaffolds in cancer therapy.

Pathways of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into compounds structurally related to this compound indicates that they can trigger this process through various cellular pathways.

One of the primary ways apoptosis is initiated is through the activation of caspases, a family of protease enzymes that play a crucial role in the execution phase of apoptosis. Studies on 5-chloro-indole-2-carboxamide derivatives have shown that they can act as potent activators of caspase-3. nih.gov In one study, certain derivatives led to a significant increase in caspase-3 protein levels in the Panc-1 human pancreatic cancer cell line, suggesting that their cytotoxic activity is mediated by the induction of apoptosis. nih.gov

Apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, which then activates caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3. While the specific apoptotic pathways triggered by this compound have not been detailed, the activation of caspase-3 by related compounds suggests a potential involvement of these executioner caspases.

Interactions with Cellular Macromolecules (e.g., DNA Alkylation)

The ability of small molecules to interact with and modify cellular macromolecules, particularly DNA, is a well-established mechanism for anticancer activity. Research on 1H-pyrrolo[2,3-f]quinoline derivatives has shown that these compounds are capable of forming molecular complexes with native double-stranded DNA, primarily through intercalation between base pairs. nih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Furthermore, studies on the closely related 3H-pyrrolo[3,2-f]quinoline nucleus have led to the synthesis of novel DNA-direct alkylating agents. nih.gov These compounds are designed to covalently bind to DNA, forming adducts that can trigger cellular DNA damage responses and apoptosis. nih.gov The synthesis of these agents involved linking an aniline (B41778) mustard, a known alkylating group, to the pyrroloquinoline core. nih.gov This suggests that the pyrrolo[2,3-f]quinoline scaffold can serve as a carrier for DNA-alkylating functionalities, targeting them to the genetic material of cancer cells.

Activity in Drug-Resistant Cancer Cell Models (e.g., Cisplatin-Resistant Cell Lines)

A major challenge in cancer chemotherapy is the development of drug resistance. Cisplatin (B142131) is a widely used chemotherapeutic agent, but its effectiveness can be limited by both intrinsic and acquired resistance in cancer cells, particularly in ovarian cancer. nih.gov The mechanisms of cisplatin resistance are complex and can involve reduced drug accumulation, increased detoxification, and enhanced DNA repair. nih.gov

While there is no specific data available on the activity of this compound in cisplatin-resistant cell lines, the development of novel agents that can overcome this resistance is a critical area of research. The unique mechanisms of action of pyrroloquinoline derivatives, such as DNA intercalation and potential alkylation, may offer an advantage in circumventing the resistance mechanisms that have developed against platinum-based drugs. Overcoming cisplatin resistance often requires compounds that have different cellular targets or are not susceptible to the same efflux and detoxification pathways. nih.gov

Central Nervous System (CNS) Activity Profiling

Beyond their anticancer potential, certain pyrroloquinoline derivatives have been investigated for their activity within the central nervous system, demonstrating a capacity to modulate key neurotransmitter systems.

Serotonin (B10506) Receptor Modulation: 5-HT2C Receptor Agonism and Anti-Obesity Potential

The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor that has been identified as a promising target for the treatment of obesity. nih.govnih.gov Activation of this receptor is known to reduce food intake and promote weight loss. nih.gov While specific data for this compound is limited, a patent for novel 5-HT2C ligands for use in obesity and other conditions described a compound that inhibited the binding of [3H]-5-HT to 5-HT2C receptors with a Ki value of 3 nM, indicating high affinity. bioworld.com

The development of selective 5-HT2C receptor agonists is a key strategy in the pursuit of anti-obesity therapeutics. The potential of pyrrolo[2,3-f]quinoline derivatives in this area underscores the versatility of this chemical scaffold and its potential to yield compounds with diverse pharmacological profiles. Further research is needed to fully characterize the 5-HT2C receptor binding and functional activity of this compound and to explore its therapeutic potential for obesity and other CNS disorders.

Serotonin Receptor Modulation: 5-HT6 Receptor Binding Affinity

Extensive searches of scientific databases and literature did not yield specific studies on the 5-HT6 receptor binding affinity of this compound or its derivatives. Research on pyrroloquinoline derivatives as 5-HT6 receptor ligands has often focused on other isomers, such as the 1H-pyrrolo[3,2-c]quinoline scaffold. nih.gov Therefore, no binding affinity data for the this compound core structure can be provided at this time.

Ligand Binding and Functional Efficacy Studies at CNS Receptors

No specific data from ligand binding assays or functional efficacy studies at central nervous system (CNS) receptors for this compound were identified in the available literature. Studies on related but structurally distinct isomers, such as pyrrolo(iso)quinoline derivatives, have shown activity at other serotonin receptors like the 5-HT2C receptor, but this is not applicable to the specified [2,3-f] scaffold. nih.govresearchgate.net

Anti-infective Applications and Mechanistic Basis

This section explores the anti-infective potential of the pyrrolo[2,3-f]quinoline scaffold and its derivatives.

Antimalarial Activity of Pyrroloquinoline Scaffolds

A review of the literature found no specific reports detailing the antimalarial activity of compounds based on the 1H-pyrrolo[2,3-f]quinoline scaffold. Research into novel antimalarial agents has explored a wide range of quinoline-based structures, including different pyrroloquinoline isomers like pyrrolo[1,2-a]quinoxalines and related heterocyclic systems such as pyrrolo[3,2-f]quinazolines, but not the specific scaffold requested. nih.govresearchgate.net

Antibacterial Properties of Pyrroloquinoline Derivatives

While information on the specific compound this compound is not available, studies have been conducted on a related derivative of the core scaffold, Pyrroloquinoline quinone (PQQ), also known as methoxatin. PQQ is chemically identified as 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid.

Research has demonstrated that PQQ possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov A significant inhibitory effect was observed against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 312.5 µg/mL. nih.gov PQQ also showed activity against Staphylococcus aureus (MIC: 5 mg/mL), Micrococcus sp. (MIC: 2.5 mg/mL), and Methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 2.5 mg/mL). nih.gov

Furthermore, PQQ has demonstrated considerable efficacy in inhibiting biofilm formation, particularly against MRSA, S. epidermidis, and Proteus vulgaris, with significant inhibition observed even at low concentrations. nih.gov

Antibacterial and Antibiofilm Activity of Pyrroloquinoline Quinone (PQQ)
Bacterial StrainActivity TypeConcentrationInhibition
Staphylococcus epidermidisBacterial Growth (MIC)312.5 µg/mL-
Proteus vulgarisBiofilm Formation0.156 mg/mL76.51%
Salmonella typhimuriumBiofilm Formation0.156 mg/mL72.31%
Klebsiella pneumoniaeBiofilm Formation0.652 mg/mL62.70%
Enterobacter cloacaeBiofilm Formation0.625 mg/mL44.75%

Antileishmanial Efficacy of Related Pyrroloquinoline Compounds

No studies detailing the antileishmanial efficacy of this compound or other derivatives of this specific scaffold were found in the scientific literature. Research in this area has focused on other isomers, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which have shown some potential as antileishmanial agents. nih.govrsc.org

Anti-HIV Activity of Pyrroloquinoline Alkaloids

A thorough search of the literature did not yield any reports on the anti-HIV activity of this compound or its related alkaloids. The development of new anti-HIV agents has included various pyrrole-based compounds, but studies specifically investigating the pyrrolo[2,3-f]quinoline scaffold in this context are not publicly available. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical in predicting a molecule's reactivity and potential interaction sites.

For instance, studies on related benzo[f]pyrrolo[1,2-a]quinoline derivatives have utilized DFT methods to determine their optimized geometry and electronic characteristics. nih.govresearchgate.net Such calculations typically reveal that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's behavior in chemical reactions. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and reactivity. nih.gov While specific HOMO-LUMO values for this compound are not reported, DFT studies on analogous structures like 1H-pyrrolo[3,2-h]quinoline have been used to reliably assign vibrational frequencies and assess the performance of different computational models. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-receptor complexes over time. These simulations are particularly valuable in drug discovery for understanding how a potential drug molecule interacts with its biological target.

MD simulations have been effectively used to study the interactions of various quinoline-based compounds with protein targets. nih.gov For example, in a study of 1H-pyrrolo[3,2-c]quinoline derivatives as 5-HT6 and D3 receptor ligands, MD simulations were crucial in analyzing the stability of salt bridge interactions between the ligands and the receptors. nih.gov These simulations can reveal key amino acid residues involved in the binding and the persistence of these interactions over the simulation time, providing insights into the stability of the complex. nih.govdoi.org A typical MD simulation tracks the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex, with stable systems showing convergence of the RMSD values over time. doi.org The conformational flexibility of the ligand within the binding site can also be analyzed to understand the dynamic nature of the interaction. sciforum.net

In Silico Prediction of Pharmacological Properties

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound, helping to prioritize candidates for further experimental investigation.

Analysis of Non-Covalent Interactions in Pyrroloquinoline Complexes

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions, with hydrogen bonds playing a particularly important role.

Computational Chemistry and Advanced Modeling Studies

Advanced Modeling of Molecular Interactions

While specific computational studies on 5-chloro-1H-pyrrolo[2,3-f]quinoline are not extensively available in the current body of scientific literature, the principles of halogen bonding are well-established through advanced modeling of analogous systems. These studies provide a strong basis for understanding how the chloro-substituent at the C5-position can significantly contribute to molecular recognition. Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic site on another molecule. acs.orgnih.gov

The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond connecting it to the rest of the molecule. acs.org In the case of this compound, the chlorine atom, being covalently bonded to a carbon atom of the quinoline (B57606) ring system, would possess such a σ-hole. The strength and size of this σ-hole, and consequently the strength of the halogen bond it can form, are influenced by the polarizability of the halogen and the electron-withdrawing nature of its molecular environment. acs.org The fused aromatic system of the pyrroloquinoline core is expected to enhance the positive character of the σ-hole on the chlorine atom.

Computational studies on simpler, analogous molecules like chlorobenzene (B131634) provide quantitative insights into the nature of these interactions. Density functional theory (DFT) calculations have been used to determine the interaction energies and geometries of halogen bonds between chlorinated aromatic compounds and various halogen bond acceptors commonly found in biological systems, such as the carbonyl oxygen of a peptide backbone. researchgate.netnih.govacs.org These interactions are crucial for the affinity and specificity of halogenated ligands in protein binding. aminer.orgnih.gov

The interaction between a chlorinated aromatic ring and a hydrogen bond donor (HBD) can be surprisingly strong, sometimes even more so than a classic halogen bond to a hydrogen bond acceptor. nih.govacs.org Quantum mechanical calculations on chlorobenzene interacting with model compounds representing protein side chains or the peptide backbone reveal favorable interaction energies. These interactions are not strictly linear like typical halogen bonds, but can be favorable over a wide range of angles, adding to their potential significance in the complex environment of a binding pocket. nih.gov

Detailed computational analyses, often employing methods like M06-2X or ωB97XD, have benchmarked the energies and geometries of these interactions. bgu.ac.il For instance, the interaction energy between chlorobenzene and water, a simple model for a hydrogen bond donor, can be significant. The tables below, derived from studies on analogous systems, illustrate the typical geometries and interaction energies of chlorine-centered halogen bonds.

Table 1: Calculated Interaction Energies for Chlorobenzene with Model Hydrogen Bond Donors

This table presents quantum mechanically calculated interaction energies for chlorobenzene with various model compounds that represent hydrogen bond donors found in proteins. The "HBD90°" orientation represents a perpendicular approach of the donor to the C-Cl bond, which is often found to be the most favorable.

Model HBDRepresented Amino Acid/GroupInteraction Energy (kcal/mol) at HBD90°
Water (H₂O)Polar environment-3.5
Methanol (CH₃OH)Serine, Threonine-3.8
Methylamine (CH₃NH₂)Lysine, Arginine-3.7
ImidazoleHistidine-3.7
Indole (B1671886)Tryptophan-4.1

Data adapted from computational studies on chlorobenzene and similar systems. nih.govacs.org The values serve as a reasonable estimate for the potential interactions of the chloro-group on the pyrroloquinoline scaffold.

Table 2: Geometric Parameters of Halogen Bonds from Computational Models

This table shows typical geometric parameters for halogen bonds formed by a chlorinated aromatic ring with a Lewis base (e.g., a carbonyl oxygen), as determined by computational modeling. The distance is measured between the chlorine atom and the acceptor atom, and the angle describes the linearity of the C-Cl···Acceptor arrangement.

ParameterDescriptionTypical Value
Halogen Bond Distance (Cl···O)The distance between the chlorine atom and the oxygen atom of a carbonyl group.3.0 - 3.5 Å
Halogen Bond Angle (C-Cl···O)The angle formed by the carbon-chlorine bond and the line connecting the chlorine and the acceptor atom.160° - 180°

These geometric parameters are based on computational and crystallographic data for halogen bonds involving chlorinated aromatic compounds. acs.orgnih.gov

For this compound, the chlorine atom at the 5-position is poised to act as a halogen bond donor to suitable acceptor groups, such as backbone carbonyls or the side chains of serine, threonine, aspartate, or glutamate (B1630785) residues within a protein binding site. The directionality of this interaction can impart a high degree of specificity to the binding orientation of the molecule. Therefore, advanced modeling studies strongly suggest that the C5-chloro substituent is not merely a passive addition for modulating physicochemical properties but an active participant in molecular recognition through the formation of stabilizing halogen bonds.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways for Diversified Pyrrolo[2,3-f]quinoline Scaffolds

The ability to generate a wide array of derivatives is fundamental to exploring the full therapeutic potential of the pyrrolo[2,3-f]quinoline scaffold. Future efforts in medicinal chemistry will likely focus on developing innovative and efficient synthetic strategies. Research into novel synthetic routes, such as multicomponent reactions, could streamline the production of these complex molecules. For instance, one-pot condensation reactions have been successfully used to synthesize related pyrano[3,2-c]quinoline analogues, a strategy that could be adapted for pyrrolo[2,3-f]quinolines. nih.gov

Furthermore, developing methods for the late-stage functionalization of the 5-chloro-1H-pyrrolo[2,3-f]quinoline core would be highly advantageous. This approach allows for the introduction of diverse chemical groups into the molecule at a later step in the synthesis, enabling the rapid creation of a library of analogues for biological screening. Strategies like palladium-catalyzed cross-coupling reactions, which have been employed in the synthesis of complex indolo[4,5-h]isoquinoline derivatives, could be applied to diversify the pyrrolo[2,3-f]quinoline scaffold. mdpi.com The exploration of post-Ugi modification strategies also presents a viable pathway for generating uniquely functionalized derivatives in a few steps. nih.govrsc.org

Rational Design of this compound Derivatives with Enhanced Selectivity and Potency

Rational drug design aims to optimize the chemical structure of a lead compound to maximize its therapeutic effects while minimizing side effects. For this compound, this involves modifying its structure to improve its binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which parts of the molecule are essential for its activity. nih.gov

By analyzing the SAR of related pyrroloquinoline compounds, researchers can make informed decisions about where to modify the this compound structure. For example, studies on pyrrolo[3,2,1-ij]quinolin-2-ones have shown that substitutions at specific positions can determine whether a compound inhibits coagulation factor Xa, factor XIa, or both. semanticscholar.orgresearchgate.net Similarly, for pyrrolo[3,2-f]quinolin-9-ones, the presence of certain substituents has been linked to potent inhibition of tubulin assembly. nih.gov Applying these principles, future research could involve synthesizing derivatives of this compound with various substituents on the pyrrole (B145914) or quinoline (B57606) rings to enhance potency and selectivity for a desired target. The creation of hybrid molecules, combining the pyrroloquinoline core with other pharmacophores like thiazole, is another promising approach to develop compounds with dual or multiple activities. semanticscholar.org

Investigation of New Biological Targets and Disease Indications for Pyrrolo[2,3-f]quinoline Compounds

The broad spectrum of biological activities exhibited by quinoline-based compounds suggests that the pyrrolo[2,3-f]quinoline scaffold may interact with a variety of biological targets, leading to potential treatments for numerous diseases. While some pyrroloquinoline derivatives have been investigated as anticancer and antileishmanial agents, a vast landscape of potential applications remains to be explored. nih.govrsc.orgnih.gov

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. For instance, some pyrrolo[3,2-f]quinoline derivatives have shown potent activity against leukemia cell lines by inhibiting tubulin polymerization. nih.gov Others have been found to act as topoisomerase II inhibitors. nih.gov Beyond cancer, related compounds have been designed as antifolates and anticoagulants that inhibit factors Xa and XIa. researchgate.netnih.gov There is also evidence that certain pyrroloquinoline derivatives can act as inhibitors of RNA-guided nuclease target binding, suggesting applications in gene editing technologies. wipo.int The investigation into its potential as an anti-inflammatory agent by targeting cytokines like TNF-α and IL-6 could also be a fruitful area of research. nih.gov

Application of Advanced Computational Methodologies in the Drug Design Process for Pyrrolo[2,3-f]quinolines

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with developing new medicines. emanresearch.org These computational methods can be broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

In the context of 5-chloro-1H-pyrrolo[2,3-f]quinolines, SBDD methods like molecular docking can be used to predict how different derivatives will bind to the three-dimensional structure of a target protein. mdpi.com This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and experimental testing. emanresearch.org When the 3D structure of the target is unknown, LBDD methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed. emanresearch.orgmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel derivatives. mdpi.com These computational approaches guide the optimization of lead compounds and help in designing new molecules with improved therapeutic profiles. nih.gov The use of machine learning algorithms is a growing trend in CADD that can further enhance the predictive power of these models for designing novel kinase inhibitors and other targeted therapies. mdpi.com

Q & A

Q. What are the recommended synthetic methodologies for 5-chloro-1H-pyrrolo[2,3-f]quinoline?

The synthesis of this compound typically involves microwave-assisted Leimgruber-Batcho reactions using 2-chloro-3-vinylquinoline precursors. For example, microwave irradiation accelerates the cyclization step, improving yield (up to 80%) and purity compared to conventional heating . Key reagents include Lewis acids (e.g., ZnCl₂) and aromatic amines. Post-synthetic chlorination can be achieved using POCl₃ or NCS (N-chlorosuccinimide) to introduce the 5-chloro substituent .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Standard characterization involves:

  • Melting point determination (expected range: 235–240°C for unsubstituted analogues) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR to confirm pyrroloquinoline backbone and substituent positions (e.g., C5-Cl resonance at δ ~140 ppm in ¹³C NMR) .
    • IR spectroscopy to identify NH stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Chromatographic purity assessment via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical for handling this compound?

The compound is classified as acute toxicity Category 3 (oral) and causes eye damage (Category 1) . Required precautions include:

  • Use of N95 masks , chemical-resistant gloves , and goggles to avoid inhalation or contact .
  • Work in a fume hood with proper ventilation to mitigate respiratory exposure .
  • Storage in a cool, dry environment away from oxidizing agents due to its WGK 3 (high water hazard) rating .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in cyclization steps?

Low yields in cyclization often arise from incomplete ring closure or side reactions. Strategies include:

  • Solvent optimization : Replace water with ethanol to avoid sticky intermediates, as demonstrated in tetrahydro-pyrazoloquinoline syntheses .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or transition metals (e.g., Pd/C) to enhance reaction efficiency .
  • Temperature control : Microwave-assisted heating at 130–150°C improves reaction kinetics and selectivity .

Q. How to resolve contradictions in reported biological activity data for pyrroloquinoline derivatives?

Discrepancies may stem from substituent positioning or purity issues . For example:

  • Substituent effects : Sulfonyl groups at the 1-position (e.g., 1-[(4-fluorophenyl)sulfonyl] derivatives) enhance 5-HT6 receptor antagonism, while bulkier groups reduce activity .
  • Impurity analysis : Use HPLC-MS to detect trace impurities like 3-chloro-4,5-dioxo intermediates, which can skew bioassay results .
  • Comparative studies : Cross-validate activity across cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific artifacts .

Q. What strategies enable the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

  • Heterocyclic fusion : Attach pyrazole or pyrimidine rings via multicomponent reactions (MCRs) to explore π-π stacking interactions .
  • Functional group diversification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C7 or C9 to modulate electronic properties .
  • Stereochemical control : Use chiral auxiliaries (e.g., (R)-BINOL) in asymmetric catalysis to generate enantiopure analogs for receptor binding studies .

Q. How to analyze metabolic stability and degradation pathways of this compound?

  • In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS .
  • Degradation product identification : Use HRMS and NMR to characterize oxidative metabolites (e.g., quinoline-N-oxide derivatives) .
  • Computational modeling : Apply DFT calculations to predict reactive sites prone to CYP450-mediated oxidation .

Methodological Resources

  • Synthetic Protocols : (microwave-assisted synthesis), (chloroquinoline precursor routes) .
  • Analytical Workflows : (NMR/IR characterization), (impurity profiling) .
  • Biological Assays : (5-HT6 receptor antagonism), (redox activity studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.